molecular formula C10H13BrClNO2 B8076466 (S)-methyl 2-amino-3-(2-bromophenyl)propanoate hydrochloride

(S)-methyl 2-amino-3-(2-bromophenyl)propanoate hydrochloride

Cat. No.: B8076466
M. Wt: 294.57 g/mol
InChI Key: RONHJWCWYGBEPT-FVGYRXGTSA-N
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Description

(S)-methyl 2-amino-3-(2-bromophenyl)propanoate hydrochloride is a chiral compound with significant interest in various fields of scientific research. This compound is known for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The presence of both an amino group and a bromophenyl group in its structure allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-methyl 2-amino-3-(2-bromophenyl)propanoate hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-amino-3-(2-bromophenyl)propanoic acid and methanol.

    Esterification: The carboxylic acid group of (S)-2-amino-3-(2-bromophenyl)propanoic acid is esterified using methanol in the presence of an acid catalyst like sulfuric acid or hydrochloric acid to form the methyl ester.

    Hydrochloride Formation: The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt of (S)-methyl 2-amino-3-(2-bromophenyl)propanoate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for esterification and precise control of reaction parameters such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

(S)-methyl 2-amino-3-(2-bromophenyl)propanoate hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The amino group can be oxidized to form nitroso or nitro derivatives, while reduction can lead to the formation of secondary amines.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

    Substitution: Formation of substituted phenyl derivatives.

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary amines.

    Hydrolysis: Formation of (S)-2-amino-3-(2-bromophenyl)propanoic acid.

Scientific Research Applications

(S)-methyl 2-amino-3-(2-bromophenyl)propanoate hydrochloride has a wide range of applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Biological Studies: The compound is employed in studies investigating the interaction of chiral molecules with biological targets.

    Chemical Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Industrial Applications: The compound is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-methyl 2-amino-3-(2-bromophenyl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-methyl 2-amino-3-(2-bromophenyl)propanoate hydrochloride: The enantiomer of the compound with different stereochemistry.

    Methyl 2-amino-3-(2-chlorophenyl)propanoate hydrochloride: A similar compound with a chlorine atom instead of bromine.

    Methyl 2-amino-3-(2-fluorophenyl)propanoate hydrochloride: A similar compound with a fluorine atom instead of bromine.

Uniqueness

(S)-methyl 2-amino-3-(2-bromophenyl)propanoate hydrochloride is unique due to its specific stereochemistry and the presence of a bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in unique halogen bonding interactions, which are not possible with chlorine or fluorine analogs.

This detailed article provides a comprehensive overview of this compound, covering its preparation, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

methyl (2S)-2-amino-3-(2-bromophenyl)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2.ClH/c1-14-10(13)9(12)6-7-4-2-3-5-8(7)11;/h2-5,9H,6,12H2,1H3;1H/t9-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RONHJWCWYGBEPT-FVGYRXGTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1Br)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CC=CC=C1Br)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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